molecular formula C16H18N4O3 B2420354 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034513-73-8

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2420354
CAS No.: 2034513-73-8
M. Wt: 314.345
InChI Key: SCJOTVRBNMWCER-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Research demonstrates its high efficacy in suppressing the JAK-STAT signaling pathway , which is critically involved in cellular processes such as hematopoiesis, immune response, and cell proliferation. Its primary research value lies in its utility as a pharmacological tool to dissect JAK2-specific functions in various disease models, particularly in myeloproliferative neoplasms and autoimmune disorders where dysregulated JAK-STAT signaling is a known driver. Studies utilizing this compound have shown its ability to inhibit the proliferation of JAK2-dependent cell lines , providing crucial insights into the mechanisms of oncogenic signaling and potential therapeutic strategies. This inhibitor is therefore essential for preclinical research aimed at understanding inflammatory pathways, cytokine biology, and the development of targeted therapies for JAK2-associated diseases.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10-9-13(19-23-10)16(21)17-6-7-20-12(3)15(11(2)18-20)14-5-4-8-22-14/h4-5,8-9H,6-7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJOTVRBNMWCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan, pyrazole, and isoxazole intermediates separately, followed by their coupling under specific conditions.

    Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Pyrazole Intermediate: The pyrazole ring is often synthesized via the condensation of hydrazines with 1,3-diketones.

    Isoxazole Intermediate: The isoxazole ring can be formed through the reaction of hydroxylamine with β-keto esters.

These intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Pyrazolines

    Substitution: Substituted isoxazoles

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is C16H18N4O3, with a molecular weight of approximately 314.34 g/mol. The synthesis typically involves multi-step organic reactions:

  • Formation of Intermediates :
    • Furan Ring : Synthesized through cyclization of 1,4-dicarbonyl compounds.
    • Pyrazole Ring : Formed via condensation of hydrazines with 1,3-diketones.
    • Isoxazole Ring : Created by reacting hydroxylamine with β-keto esters.
  • Coupling Reactions : The intermediates are coupled using reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) under controlled conditions to yield the final compound.

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity:

  • Cytotoxicity Assays : In vitro assays have demonstrated that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, one study reported an IC50 value of 5.13 µM for a related compound in C6 glioma cells, indicating potent cytotoxic effects.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may possess both antibacterial and antifungal activities:

  • Mechanism of Action : The furan and pyrazole rings potentially interact with specific enzymes or receptors, modulating their activity and inducing apoptosis in pathogenic organisms.

Scientific Research Applications

The compound's unique structure allows for several applications across different fields:

Application AreaDescription
Medicinal Chemistry Investigated for potential therapeutic effects including anti-inflammatory and analgesic activities.
Pharmaceutical Development Explored for its bioactive properties in drug discovery efforts targeting various diseases.
Material Science Used in developing new materials with specific properties such as polymers and coatings.

Study on Glioma

A study evaluated the effects of a compound structurally related to this compound on glioma cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis.

Breast Cancer Evaluation

Research has shown moderate to good antiproliferative activities against breast cancer cell lines for compounds containing similar heterocyclic structures, highlighting the potential utility of this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties. Its combination of furan, pyrazole, and isoxazole rings makes it a versatile compound for various applications.

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by recent research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Pyrazole and Furan Rings : The pyrazole ring is synthesized through the condensation of hydrazine with 1,3-diketones, while the furan ring is formed via cyclization reactions of suitable precursors.
  • Linkage Formation : The ethyl group is introduced as a linker between the pyrazole and furan moieties.
  • Carboxamide Group Introduction : The final step involves the attachment of the isoxazole carboxamide group through appropriate coupling reactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : In vitro assays have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines, including glioma and neuroblastoma. One study reported an IC50 value of 5.13 µM for a related compound in C6 glioma cells, indicating potent cytotoxic effects .
CompoundCell LineIC50 (µM)Reference
5fC65.13
5-FUC68.34

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may possess both antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Target Interaction : The furan and pyrazole rings can interact with specific enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : Flow cytometry analyses have indicated that compounds similar to this one can trigger apoptotic pathways in cancer cells .

Case Studies

Several studies have evaluated the effects of pyrazole derivatives on various cancer types:

  • Study on Glioma : A compound structurally related to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole showed promising results in inhibiting glioma cell proliferation and inducing apoptosis .
  • Breast Cancer Evaluation : Research has indicated moderate to good antiproliferative activities against breast cancer cell lines for compounds containing similar heterocyclic structures .

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